tert-Octylamine

Description

Properties

IUPAC Name |

2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIUJYANDSEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021886 | |

| Record name | tert-Octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pentanamine, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-45-9 | |

| Record name | 2,4,4-Trimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84LIL883B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of tert-Octylamine?

Introduction

tert-Octylamine, systematically known as 2,4,4-trimethylpentan-2-amine, is a sterically hindered primary amine.[1][2] Its highly branched alkyl structure, the tert-octyl group, imparts unique chemical properties that make it a valuable intermediate and reagent in organic synthesis and materials science.[1] The bulky nature of the tert-octyl group influences reaction kinetics and selectivity, primarily due to steric effects.[1] This compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals, where it is used to modify lipophilicity and metabolic stability.[1][3] Furthermore, it is a precursor for manufacturing surfactants, corrosion inhibitors, and polymerization initiators.[1][3][4]

Chemical Identity and Properties

-

IUPAC Name: 2,4,4-trimethylpentan-2-amine[2]

-

Synonyms: 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane[5][6]

The key physical and chemical properties of tert-Octylamine are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 129.24 g/mol [1][2][5] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 137–143 °C[1][7] |

| Melting Point | -67 °C[7] |

| Density | 0.805 g/mL at 25 °C[7] |

| Flash Point | 32 °C (90 °F)[1] |

| Vapor Pressure | 10 mm Hg at 25 °C[7] |

| Water Solubility | Insoluble[1][3] |

| Refractive Index (n20/D) | 1.424[7] |

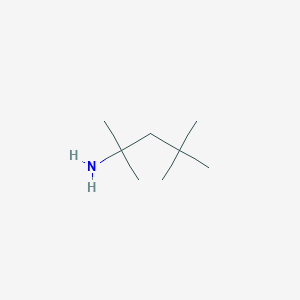

Chemical Structure

The structure of tert-Octylamine is characterized by a tertiary carbon atom bonded to an amino group, with a neopentyl group attached. This arrangement results in significant steric hindrance around the nitrogen atom.

Caption: 2D Chemical Structure of tert-Octylamine.

Experimental Protocols: Synthesis of tert-Octylamine

The most prevalent industrial method for synthesizing tert-Octylamine is the Ritter reaction, which typically involves the reaction of an alkene (diisobutylene) with a nitrile (like acetonitrile) in the presence of a strong acid.[1] A common industrial process involves a two-step sequence: amidation followed by hydrolysis.[8][9]

Caption: General workflow for the industrial synthesis of tert-Octylamine.

Detailed Protocol for Two-Step Synthesis:

This protocol is based on a patented industrial method.[8]

Step 1: Amidation to form N-tert-octylacetamide

-

Charging the Reactor: In a suitable reactor equipped with stirring and temperature control, charge diisobutylene, acetonitrile, and glacial acetic acid. A typical molar ratio is 1.00 (diisobutylene) : 1.00-2.00 (acetonitrile) : 1.00-2.00 (concentrated sulfuric acid).[8] Glacial acetic acid is used as the solvent.

-

Reaction: Cool the mixture to 10-20°C. Slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 40°C.

-

Incubation: Stir the mixture for 7 to 15 hours at this temperature to complete the amidation reaction.[8]

-

Work-up:

-

Transfer the reaction solution to a distillation apparatus.

-

Perform distillation under reduced pressure to recover unreacted diisobutylene and the glacial acetic acid solvent.

-

Neutralize the distillation residue with a sodium hydroxide (B78521) or sodium acetate (B1210297) solution.

-

Filter the resulting solid, wash it with water, and dry to obtain crude N-tert-octylacetamide.[8]

-

Step 2: Hydrolysis to tert-Octylamine

-

Charging the Reactor: Place the N-tert-octylacetamide from Step 1 into a high-pressure reactor with a 10-30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1.5 and 1:2.5.[8]

-

Reaction: Heat the mixture to a temperature between 220°C and 260°C and maintain it for 5 to 11 hours to effect hydrolysis.[8]

-

Isolation and Purification:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the upper organic layer (tert-Octylamine).

-

Dry the organic layer using an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Purify the dried product by fractional distillation to obtain high-purity tert-Octylamine.

-

Chemical Reactivity and Applications

Reactivity

The primary amine of tert-Octylamine can act as both a base and a nucleophile. However, the significant steric bulk of the tert-octyl group hinders its nucleophilicity, making it a non-nucleophilic base in many contexts.

-

N-Alkylation: It undergoes N-alkylation with reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.[1] This reaction is fundamental to incorporating the tert-octyl moiety into more complex molecules.

-

Oxidation: tert-Octylamine can be oxidized to form nitroso-tert-octane using oxidizing agents like m-Chloroperoxybenzoic acid or peroxyacetic acid.[1][10]

-

Ligand Synthesis: It serves as a precursor for synthesizing N-alkyl N-heterocyclic carbenes (NHCs), which are important ligands in catalysis.[1]

Applications

The unique properties of tert-Octylamine make it useful across various sectors:

-

Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of TLR7 agonists and aminomethyltetracycline derivatives with antibacterial properties.[1][7][11] Its incorporation can enhance a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Agrochemicals: The tert-octyl group is incorporated into pesticides and other agrochemicals to improve their efficacy and stability.[1]

-

Corrosion Inhibitors: Its amine group allows it to form a protective film on metal surfaces, making it an effective corrosion inhibitor in industrial fluids.[3]

-

Material Science: It is used in the synthesis of polymers and as a light stabilizer.[9] It also serves as a precursor for azoalkanes, which are used as polymerization initiators, particularly in processes where high-temperature stability is required.[4]

Safety and Handling

tert-Octylamine is a corrosive and flammable liquid.[2][3]

-

Hazards: It causes severe skin burns and eye damage.[2] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] The vapor can form explosive mixtures with air.[12]

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3] Keep in a designated flammables area.

tert-Octylamine is a fundamentally important organic intermediate with a distinct chemical structure that governs its reactivity and utility. Its steric hindrance and basicity are leveraged in a wide array of applications, from the synthesis of life-saving drugs to the production of advanced materials and industrial chemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals working in drug development, chemical manufacturing, and materials science.

References

- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 2. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 8. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 9. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. usbio.net [usbio.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Octylamine, a sterically hindered primary amine with significant applications across various scientific and industrial domains. This document delves into the history of its synthesis, its primary uses, particularly in drug development and corrosion inhibition, and its key chemical and physical properties. Detailed experimental protocols for its synthesis via the Ritter reaction are provided, alongside a discussion of its mechanism of action in different applications. Visual diagrams are included to illustrate key synthetic and signaling pathways.

Introduction

tert-Octylamine, chemically known as 2,4,4-trimethylpentan-2-amine, is a colorless liquid with a characteristic amine odor. Its unique structure, featuring a bulky tertiary octyl group attached to a primary amine, confers distinct steric and electronic properties that make it a valuable intermediate and building block in organic synthesis.[1] This guide aims to be an in-depth resource for professionals in research and development, providing detailed information on its synthesis, properties, and applications.

History

The primary route to the synthesis of tert-alkylamines, including tert-Octylamine, was pioneered by John J. Ritter in 1948.[2][3] The reaction, now famously known as the Ritter reaction, involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the corresponding amine.[4] This discovery opened up a versatile and efficient pathway to previously less accessible sterically hindered amines. The large-scale application of tert-Octylamine began to grow with its identification as a key intermediate in the synthesis of various industrial chemicals, including light stabilizers and, later, pharmaceutical agents.[5]

Physicochemical Properties

tert-Octylamine is a flammable and corrosive liquid.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of tert-Octylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [7] |

| Molecular Weight | 129.24 g/mol | [8] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Strong amine-like | [6] |

| Density | 0.805 g/mL at 25 °C | [8] |

| Boiling Point | 137-143 °C | [9] |

| Melting Point | -67 °C | [7] |

| Flash Point | 33 °C (closed cup) | [8] |

| Vapor Pressure | 10 mmHg at 25 °C | [8] |

| Vapor Density | 4.46 (vs air) | [8] |

| Water Solubility | Insoluble | [6] |

| Refractive Index | n20/D 1.424 | [9] |

Table 2: Chemical and Safety Information for tert-Octylamine

| Property | Value | Reference(s) |

| CAS Number | 107-45-9 | [8] |

| IUPAC Name | 2,4,4-trimethylpentan-2-amine | [7] |

| Synonyms | 1,1,3,3-Tetramethylbutylamine, Primene TOA | [6] |

| pKa | 10.74 ± 0.25 (Predicted) | [6] |

| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Corrosion 1C, Eye Damage 1, Aquatic Chronic 2 | [8] |

| Signal Word | Danger | [8] |

Synthesis of tert-Octylamine

The most common industrial method for the synthesis of tert-Octylamine is the Ritter reaction, which proceeds in two main stages: amidation and hydrolysis.[4]

Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes the synthesis of tert-Octylamine from diisobutylene and a nitrile source, followed by hydrolysis of the intermediate N-tert-octyl amide.

Step 1: Amidation to form N-tert-octylacetamide [4][10]

-

Materials: Diisobutylene, acetonitrile (B52724), concentrated sulfuric acid, glacial acetic acid, sodium hydroxide (B78521) solution or sodium acetate (B1210297) solution.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, a mixture of diisobutylene and acetonitrile is dissolved in glacial acetic acid.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-50°C.

-

After the addition is complete, the reaction mixture is stirred for 5-15 hours at a controlled temperature (e.g., 40-50°C).

-

Upon completion of the reaction (monitored by techniques such as TLC), the unreacted diisobutylene and glacial acetic acid are removed by vacuum distillation.

-

The distillation residue is neutralized with an aqueous solution of sodium hydroxide or sodium acetate, causing the precipitation of N-tert-octylacetamide.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 2: Hydrolysis of N-tert-octylacetamide to tert-Octylamine [4][10]

-

Materials: N-tert-octylacetamide, aqueous sodium hydroxide solution (10-30%).

-

Procedure:

-

N-tert-octylacetamide is added to a 10-30% aqueous solution of sodium hydroxide in a suitable reactor. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.

-

The mixture is heated to a high temperature, typically between 180°C and 280°C, and the reaction is allowed to proceed for 3-15 hours.

-

After cooling, the organic layer containing tert-Octylamine is separated from the aqueous layer.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by distillation to yield pure tert-Octylamine.

-

A Chinese patent also describes a method using an acylase for the hydrolysis step, which proceeds under milder conditions.[10]

Primary Uses

The unique structural features of tert-Octylamine make it a versatile building block and intermediate in several fields.

Drug Development and Pharmaceuticals

tert-Octylamine serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its bulky, lipophilic nature can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Antibacterial Agents: It is used in the synthesis of novel aminomethyltetracycline derivatives, which have shown potential as antibacterial agents.[11]

-

Enzyme Inhibitors: tert-Octylamine is a precursor in the preparation of uracil (B121893) derivatives that act as potent inhibitors of deoxyuridine triphosphatase (dUTPase), an enzyme that is a target in cancer chemotherapy.[12][13][14] By inhibiting dUTPase, the efficacy of thymidylate synthase inhibitors like 5-fluorouracil (B62378) can be enhanced.[12]

-

Immunomodulators: The amine is used in the synthesis of Toll-like receptor 7 (TLR7) agonists.[15] TLR7 agonists are a class of immunomodulatory compounds that can stimulate the innate immune system and are being investigated for applications in vaccines and cancer immunotherapy.[16]

Corrosion Inhibition

tert-Octylamine and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[6] The mechanism of inhibition involves the adsorption of the amine onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atom facilitates this adsorption process. The bulky tert-octyl group contributes to the formation of a dense, hydrophobic barrier.

References

- 1. US10889563B2 - Deoxyuridine triphosphatase inhibitors - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 5. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 10. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 11. Synthesis and biological evaluation of 8-aminomethyltetracycline derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a novel class of potent human deoxyuridine triphosphatase inhibitors remarkably enhancing the antitumor activity of thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ability to accumulate deoxyuridine triphosphate and cellular response to thymidylate synthase (TS) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxyuridine triphosphatase (dUTPase) expression and sensitivity to the thymidylate synthase (TS) inhibitorD9331 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the new molecules for TLR agonists? [synapse.patsnap.com]

The Pivotal Role of Tert-Octylamine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-octylamine, a sterically hindered primary amine, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural characteristics, particularly the bulky tert-octyl group, impart distinct reactivity and selectivity, making it a key component in a range of applications from the synthesis of pharmaceuticals and agrochemicals to the production of advanced materials. This technical guide provides an in-depth exploration of the mechanism of action of tert-octylamine in various organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Mechanisms of Action: Steric Hindrance and Electronic Effects

The reactivity of tert-octylamine is primarily governed by the interplay of two key factors:

-

Steric Hindrance: The bulky 1,1,3,3-tetramethylbutyl group provides significant steric shielding to the primary amine functionality. This steric bulk can direct the regioselectivity of reactions, prevent undesirable side reactions, and influence the kinetic profile of a transformation. For instance, in nucleophilic substitution reactions, the steric hindrance can favor the formation of specific isomers.[1]

-

Nucleophilicity and Basicity: Despite the steric hindrance, the lone pair of electrons on the nitrogen atom retains its nucleophilic and basic character. Tert-octylamine can act as a potent nucleophile in various bond-forming reactions and as a base to deprotonate acidic protons, thereby initiating or catalyzing a wide array of chemical transformations.

These fundamental properties make tert-octylamine a versatile tool in the hands of organic chemists, enabling a variety of synthetic strategies.

Applications in Organic Synthesis

Tert-octylamine finds widespread application as a building block, a catalyst, and a crucial intermediate in the synthesis of a diverse range of organic molecules.

The Ritter Reaction: A Gateway to N-tert-Octyl Amides and Amines

The Ritter reaction is a cornerstone of tert-octylamine chemistry, serving as both a primary route for its synthesis and a method for incorporating the N-tert-octyl moiety into other molecules. The reaction involves the electrophilic addition of a carbocation to a nitrile, followed by hydrolysis to yield an N-alkyl amide.[1]

A common industrial synthesis of tert-octylamine itself utilizes the Ritter reaction between diisobutylene and hydrogen cyanide, followed by hydrolysis of the resulting formamide.[2] The bulky tert-octyl carbocation generated from diisobutylene readily reacts with the nitrile.

The general mechanism can be visualized as follows:

Caption: General mechanism of the Ritter Reaction.

A patent describes a method for preparing N-tert-octylphenylacetamide by reacting diisobutylene and phenylacetonitrile (B145931) in glacial acetic acid with concentrated sulfuric acid. This intermediate can then be hydrolyzed to tert-octylamine with a yield of over 85%.[3]

Table 1: Quantitative Data for the Synthesis of tert-Octylamine via the Ritter Reaction

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Diisobutylene, Phenylacetonitrile | H₂SO₄, Glacial Acetic Acid | 40-50 | 4 | N-tert-octylphenylacetamide | >90 | [3] |

| N-tert-octylphenylacetamide | Acylase, DMSO/Phosphate Buffer | Room Temp. | 3 | tert-Octylamine | >85 | [3] |

| Diisobutylene, Acetonitrile | 90% H₂SO₄ (aq), Phase Transfer Catalyst | 70 | 8 | N-tert-octylacetamide | - | [4] |

| N-tert-octylacetamide | NaOH (aq) | - | - | tert-Octylamine | >95 (overall) | [4] |

Synthesis of Hindered Amine Light Stabilizers (HALS)

Tert-octylamine is a critical component in the industrial synthesis of the hindered amine light stabilizer (HALS) Chimassorb 944. HALS are used to protect polymers from degradation by light and heat. The synthesis of Chimassorb 944 involves the sequential reaction of cyanuric chloride with tert-octylamine and N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine.[5] The bulky tert-octyl group in the final polymer structure contributes to its low volatility and high resistance to extraction from the polymer matrix.[6]

The synthesis can be carried out through various multi-step processes, with the two-step process often being the most efficient.[5]

References

- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 4. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. globethesis.com [globethesis.com]

- 6. welltchemicals.com [welltchemicals.com]

An In-depth Technical Guide to tert-Octylamine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octylamine, systematically known as 2,4,4-trimethylpentan-2-amine, is a primary aliphatic amine with a unique sterically hindered structure.[1] This defining feature imparts distinct chemical properties that have rendered it a valuable building block and intermediate in organic synthesis and medicinal chemistry.[2] Its utility spans from being a crucial component in the industrial synthesis of polymers and agrochemicals to a key reagent in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the key literature and reviews on tert-Octylamine, focusing on its synthesis, physicochemical properties, and applications in drug development, with a particular emphasis on its role in the synthesis of Toll-like receptor 7 (TLR7) agonists and its biological activity related to histamine (B1213489) release.

Physicochemical and Toxicological Properties

Tert-Octylamine is a colorless, flammable liquid with a strong amine odor.[2] Its bulky tert-octyl group significantly influences its physical and chemical characteristics, such as its limited solubility in water and its role as a sterically hindered base and nucleophile.[2] A summary of its key physicochemical properties is presented in Table 1. The toxicological profile of tert-Octylamine indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[3]

Table 1: Physicochemical Properties of tert-Octylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| CAS Number | 107-45-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 137-143 °C | [4] |

| Melting Point | -67 °C | [5] |

| Density | 0.805 g/mL at 25 °C | [4] |

| Flash Point | 33 °C (91.4 °F) | [4] |

| Water Solubility | Insoluble | [2] |

| Vapor Density | 4.46 (vs air) | [4] |

| pKa | 10.74 ± 0.25 (Predicted) | [2] |

Table 2: Toxicological Information for tert-Octylamine

| Hazard Statement | GHS Classification | Reference(s) |

| Flammable liquid and vapor | H226 | [3] |

| May be corrosive to metals | H290 | [3] |

| Harmful if swallowed | H302 | [3] |

| Causes severe skin burns and eye damage | H314 | [3] |

| Toxic to aquatic life with long lasting effects | H411 | [3] |

Synthesis of tert-Octylamine

The most prevalent industrial method for the synthesis of tert-Octylamine is the Ritter reaction, which involves the reaction of an alkene (diisobutylene) with a nitrile (acetonitrile) in the presence of a strong acid, followed by hydrolysis of the intermediate N-tert-octylacetamide.

Experimental Protocol: Synthesis of tert-Octylamine via the Ritter Reaction

This protocol is a two-step process: (1) Amidation of diisobutylene to form N-tert-octylacetamide, and (2) Hydrolysis of N-tert-octylacetamide to yield tert-Octylamine.

Step 1: Amidation to N-(1,1,3,3-tetramethylbutyl)acetamide

-

Materials: Diisobutylene, acetonitrile (B52724), concentrated sulfuric acid, glacial acetic acid, sodium hydroxide (B78521) solution. A phase transfer catalyst such as tetrabutylammonium (B224687) chloride can be used to improve the yield.

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, a mixture of diisobutylene and acetonitrile in glacial acetic acid is prepared.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 10-50 °C.

-

After the addition is complete, the reaction mixture is stirred for 5-15 hours at the same temperature.

-

The reaction mixture is then subjected to reduced pressure distillation to remove unreacted diisobutylene and glacial acetic acid.

-

The residue is neutralized with a sodium hydroxide solution, which leads to the precipitation of N-tert-octylacetamide.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 2: Hydrolysis to tert-Octylamine

-

Materials: N-tert-octylacetamide, sodium hydroxide, water, anhydrous sodium sulfate.

-

Procedure:

-

N-tert-octylacetamide is added to a 10-30% aqueous solution of sodium hydroxide in an autoclave. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.

-

The autoclave is sealed and heated to a temperature between 180 °C and 280 °C for 3 to 15 hours.

-

After cooling, the reaction mixture is transferred from the autoclave, and the organic layer (tert-Octylamine) is separated.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The final product, tert-Octylamine, is purified by distillation.

-

Applications in Drug Development

Tert-Octylamine serves as a versatile building block in the synthesis of various pharmaceutical compounds.[2] Its sterically hindered primary amine group allows for selective chemical modifications, making it a valuable synthon in drug discovery.

Synthesis of Toll-like Receptor 7 (TLR7) Agonists

One of the significant applications of tert-Octylamine in modern drug development is in the synthesis of imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists. These compounds are potent immune-modulators with potential applications in oncology and infectious diseases. The tert-octyl group is often incorporated to modulate the physicochemical properties and biological activity of the final compound. The synthesis typically involves a multi-step sequence, often culminating in a Buchwald-Hartwig amination reaction to introduce the tert-octylamine moiety.

This protocol is a generalized representation based on the synthesis of similar imidazoquinoline structures.

-

Materials: 4-chloro-3-nitroquinoline, tert-Octylamine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), sodium tert-butoxide, and an appropriate solvent (e.g., toluene (B28343) or dioxane).

-

Procedure (Buchwald-Hartwig Amination Step):

-

To an oven-dried Schlenk tube is added 4-chloro-3-nitroquinoline, the palladium catalyst, and the phosphine ligand.

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Toluene (or another suitable solvent), tert-Octylamine, and sodium tert-butoxide are added sequentially.

-

The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired N-tert-octyl-3-nitroquinolin-4-amine. This intermediate can then be further elaborated to the final imidazoquinoline TLR7 agonist.

-

Biological Activity: Histamine Release

Tert-Octylamine is known to be a potent histamine-releasing agent. Histamine is a key mediator in allergic and inflammatory responses, and its release from mast cells and basophils can lead to various physiological effects. While the exact molecular mechanism by which tert-Octylamine induces histamine release is not fully elucidated in the available literature, it is likely to involve the activation of signaling pathways within mast cells that lead to degranulation.

Plausible Signaling Pathway for tert-Octylamine-Induced Histamine Release

Based on the known mechanisms of mast cell degranulation by other secretagogues, a plausible signaling pathway for tert-Octylamine can be proposed. It is suggested that alkylamines may interact with G-protein coupled receptors on the mast cell surface. This interaction could initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca²⁺ concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in histamine release.

Conclusion

Tert-Octylamine is a chemical of significant interest due to its unique structural properties and its wide range of applications, from industrial processes to the synthesis of complex pharmaceutical molecules. Its role as a building block for potent immune-modulators like TLR7 agonists highlights its importance in modern drug discovery. While its biological effect as a histamine-releasing agent is well-documented, further research is needed to fully elucidate the specific molecular pathways involved. This guide provides a foundational understanding of tert-Octylamine for researchers and professionals in the field, summarizing key data and experimental approaches to facilitate further investigation and application of this versatile compound.

References

- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 2. tert-Octylamine 95 107-45-9 [sigmaaldrich.com]

- 3. Effect of TMB-8 on calcium transport in mast cells in relation to histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. The mechanism of inhibition of alkylamines on the mast-cell peptidergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Octylamine and its Synonyms

This technical guide provides an in-depth overview of tert-Octylamine, also known by its systematic name 1,1,3,3-Tetramethylbutylamine. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's synonyms, physicochemical properties, primary applications, and key experimental protocols for its synthesis.

Physicochemical Properties and Synonyms

tert-Octylamine is a primary aliphatic amine with a highly branched alkyl group. This structure imparts unique physical and chemical properties that are leveraged in various applications. A comprehensive summary of its properties and common synonyms is presented below.

| Property | Data |

| CAS Number | 107-45-9[1][2][3][4] |

| Molecular Formula | C₈H₁₉N[1][2][3][5] |

| Molecular Weight | 129.24 g/mol [1][2][3][4][5] |

| IUPAC Name | 2,4,4-trimethylpentan-2-amine[5] |

| Synonyms | 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane, tert-Octanamine, Primene TOA[1][2][3][5] |

| Appearance | Clear, colorless liquid[6][7] |

| Boiling Point | 137-143 °C[6][8][9] |

| Melting Point | -67 °C[6][8][10] |

| Density | 0.805 g/mL at 25 °C[6][8][9] |

| Vapor Pressure | 10 mmHg at 25 °C[1][6][9] |

| Flash Point | 33 °C (91.4 °F) - closed cup[4] |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and methanol.[3][6] |

| Refractive Index | n20/D 1.424[6][9] |

Core Applications in Research and Development

tert-Octylamine serves as a crucial intermediate in the synthesis of a wide range of commercially and scientifically important molecules. Its bulky, lipophilic nature is often exploited to modify the properties of target compounds.

Pharmaceutical Synthesis: It is a key building block in the development of novel therapeutic agents. For instance, it is used in the synthesis of aminomethyltetracycline derivatives, which have shown potential as new antibacterial agents.[3][6] It is also utilized in the preparation of uracil (B121893) derivatives that act as potent inhibitors of deoxyuridine triphosphatase, a target in cancer therapy.[3][6]

Agrochemicals: Similar to its role in pharmaceuticals, tert-Octylamine is incorporated into the structure of various pesticides and herbicides to enhance their efficacy and metabolic stability.

Industrial Applications: Beyond the life sciences, it is a precursor for surfactants and corrosion inhibitors, where its branched structure enhances surface activity and provides effective protection for metal surfaces.[11] It is also used in the synthesis of light stabilizers for polymers.[8]

Experimental Protocols: Synthesis of tert-Octylamine via the Ritter Reaction

The most common and industrially scalable method for producing tert-Octylamine is the Ritter reaction.[11] This reaction involves the addition of a nitrile to a carbocation generated from an alkene in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide.

Reaction Scheme:

-

Amidation: Diisobutylene reacts with acetonitrile (B52724) in the presence of concentrated sulfuric acid to form N-tert-octylacetamide.

-

Hydrolysis: The N-tert-octylacetamide is then hydrolyzed, typically using a strong base like sodium hydroxide (B78521), to yield tert-Octylamine and a salt of the carboxylic acid.

Detailed Methodology:

A representative procedure for the synthesis of tert-Octylamine is as follows:

Step 1: Amidation of Diisobutylene [12]

-

Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, and glacial acetic acid (as a solvent).

-

Procedure:

-

To a reaction vessel containing glacial acetic acid, add diisobutylene and acetonitrile.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature between 10-50°C.

-

After the addition is complete, continue to stir the reaction mixture for 5-15 hours at 20-40°C.

-

Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover the glacial acetic acid and any unreacted diisobutylene.

-

The distillation residue is then neutralized with an aqueous solution of sodium hydroxide or sodium acetate.

-

The resulting solid, N-tert-octylacetamide, is filtered, washed with water, and dried.

-

Step 2: Hydrolysis of N-tert-octylacetamide [12]

-

Reactants: N-tert-octylacetamide and a 10-30% aqueous solution of sodium hydroxide.

-

Procedure:

-

Combine N-tert-octylacetamide with the sodium hydroxide solution in a suitable reactor. The molar ratio of N-tert-octylacetamide to sodium hydroxide should be between 1:1 and 1:4.

-

Heat the mixture to a temperature between 180°C and 280°C and maintain it for 3 to 15 hours.

-

After the reaction is complete, cool the mixture and separate the organic layer (tert-Octylamine).

-

Dry the organic layer with a suitable drying agent, such as anhydrous sodium sulfate.

-

Finally, purify the tert-Octylamine by distillation.

-

Visualizations

The following diagrams illustrate the synthesis workflow of tert-Octylamine and its role as a versatile building block in drug development.

Caption: Workflow for the synthesis of tert-Octylamine via the Ritter Reaction.

Caption: Role of tert-Octylamine as a building block in drug development.

References

- 1. tert-オクチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 叔辛胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 叔辛胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]

- 11. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 12. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

The Genesis of a Key Industrial Amine: A Technical Guide to the Initial Discovery and Synthesis of tert-Octylamine

For Immediate Release

This technical guide provides an in-depth exploration of the initial discovery and seminal synthesis of tert-octylamine, a sterically hindered primary amine with significant applications in materials science and as a crucial intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational chemistry, detailed experimental protocols, and a comparative analysis of synthesis parameters.

Introduction: The Emergence of tert-Octylamine

tert-Octylamine (1,1,3,3-tetramethylbutylamine) is a valuable organic compound characterized by its bulky tert-octyl group, which imparts unique steric and electronic properties.[1] Its primary utility is as a base and nucleophile in organic synthesis, where its significant steric hindrance can influence reaction selectivity.[1] The initial breakthrough in the synthesis of tert-octylamine came in 1948 through the pioneering work of John J. Ritter and P. Paul Minieri.[2][3][4] Their development of what is now known as the Ritter reaction provided the first practical method for producing this and other tertiary carbinamines.[4][5] This discovery opened the door for the large-scale industrial production of tert-octylamine, with an estimated 10,000 tons produced annually by the year 2000 for use in manufacturing resins and other applications.[5][6]

The Core Synthesis: The Ritter Reaction

The most prominent and industrially significant method for the synthesis of tert-octylamine is the Ritter reaction.[7] This reaction facilitates the transformation of a nitrile into an N-alkyl amide through the use of an electrophilic alkylating agent, typically generated from an alkene in the presence of a strong acid.[4][5]

The reaction proceeds via the electrophilic addition of a carbenium ion to the nitrile. The resulting nitrilium ion is then hydrolyzed to form the corresponding amide.[5] Specifically for tert-octylamine, the process begins with the reaction of diisobutylene with a nitrile, such as acetonitrile (B52724) or hydrogen cyanide, in a strong acid medium.[5][6]

Signaling Pathway: The Ritter Reaction Mechanism

The mechanism of the Ritter reaction for the synthesis of tert-octylamine from diisobutylene and acetonitrile is outlined below.

Quantitative Data from Industrial Syntheses

Several patented industrial processes have optimized the Ritter reaction for the production of tert-octylamine. The following tables summarize the key quantitative parameters from these methods.

Table 1: Amidation Reaction Parameters for N-tert-Octylacetamide Synthesis

| Parameter | Patent CN1401626A[2] | Patent CN100503834C[7] | Patent (Solvent-Free)[6] |

| Reactants | Diisobutylene, Acetonitrile | Diisobutylene, Benzyl (B1604629) Cyanide | Diisobutylene, Acetonitrile |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Solvent-free |

| Catalyst | Concentrated H₂SO₄, Water | Concentrated H₂SO₄ | Concentrated H₂SO₄, Phase Transfer Catalyst |

| Molar Ratio (Diisobutylene:Nitrile:H₂SO₄:Water) | 1.00 : 1.00-2.00 : 1.00-2.00 : 0.10-1.00 | Not specified | Not specified |

| Reaction Temperature | 10-50 °C | 40-50 °C | 70 °C |

| Reaction Time | 5-15 hours | 6 hours | 8 hours |

| Yield of N-tert-octylacetamide | >90% | >90% | Not specified |

Table 2: Hydrolysis Reaction Parameters for tert-Octylamine Synthesis

| Parameter | Patent CN1401626A[2] | Patent CN100503834C[7] | Patent (Solvent-Free)[6] |

| Starting Material | N-tert-octylacetamide | N-tert-octyl phenylacetamide | N-tert-octylacetamide |

| Hydrolysis Agent | 10-30% aq. NaOH | Acylase | aq. NaOH |

| Molar Ratio (Amide:NaOH) | 1 : 1-4 | Not applicable | Not specified |

| Reaction Temperature | 180-280 °C (in autoclave) | Room Temperature | Not specified |

| Reaction Time | 3-15 hours | 3 hours | Not specified |

| Yield of tert-Octylamine | Not specified | >85% | >95% (total yield) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of tert-octylamine, including the inferred original 1948 protocol and more recent industrial procedures.

The Original Ritter and Minieri Synthesis (1948) - Inferred Protocol

Based on the seminal publication, the following is an inferred experimental protocol for the laboratory-scale synthesis of N-tert-octylacetamide.

Step 1: Synthesis of N-tert-Octylacetamide

-

In a reaction flask equipped with a stirrer and a dropping funnel, a mixture of diisobutylene and an excess of acetonitrile in glacial acetic acid is prepared.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with continuous stirring, maintaining a low temperature.

-

After the addition of sulfuric acid, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then poured into ice water, leading to the precipitation of crude N-tert-octylacetamide.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Step 2: Hydrolysis to tert-Octylamine

-

The purified N-tert-octylacetamide is refluxed with an excess of aqueous sodium hydroxide (B78521) solution.

-

The reaction progress is monitored until the hydrolysis is complete.

-

The resulting tert-octylamine is isolated by steam distillation or solvent extraction.

-

The crude amine is then dried and purified by fractional distillation.

Modern Industrial Synthesis Protocol (Adapted from Patents)

The following protocol is a generalized representation of modern industrial-scale synthesis of tert-octylamine.[2][6][7]

Step 1: Amidation Reaction

-

Diisobutylene, acetonitrile, concentrated sulfuric acid, and water are reacted in a molar ratio of approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70 in glacial acetic acid.[2]

-

The reaction is conducted at a temperature of 20-40 °C for 7-12 hours.[2]

-

Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover glacial acetic acid and unreacted diisobutylene.[2]

-

The distillation residue is neutralized with an aqueous solution of sodium hydroxide or sodium acetate, filtered, washed with water, and dried to yield N-tert-octylacetamide.[2]

Step 2: Hydrolysis Reaction

-

The N-tert-octylacetamide is added to a 10-30% aqueous sodium hydroxide solution in a molar ratio of 1:1.5-2.5.[2]

-

The mixture is heated in an autoclave to 220-260 °C and reacted for 5-11 hours.[2]

-

After cooling, the oil layer containing tert-octylamine is separated from the aqueous layer.

-

The organic layer is dried with anhydrous sodium sulfate (B86663) and purified by distillation to obtain high-purity tert-octylamine.[2]

Alternative Synthesis Method

While the Ritter reaction is the dominant method, an alternative synthesis has been reported involving the reaction of diisobutylene with benzyl cyanide in the presence of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.[7] This intermediate is then hydrolyzed, potentially using an acylase enzyme for milder reaction conditions, to yield tert-octylamine.[7]

Experimental Workflow

The general workflow for the synthesis and purification of tert-octylamine via the Ritter reaction is depicted below.

Conclusion

The discovery of the Ritter reaction in 1948 was a pivotal moment in organic synthesis, providing a robust and scalable method for the production of tert-octylamine. This technical guide has provided a detailed overview of this initial discovery and subsequent industrial processes, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and comparative data serve as a practical resource for the synthesis and understanding of this important industrial amine.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Preparation method of tert-octylamine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Fundamental Reaction Pathways of tert-Octylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-octylamine, a sterically hindered primary amine, is a versatile and pivotal building block in modern organic synthesis and drug development. Its unique structural characteristics, featuring a bulky 2,4,4-trimethylpentan-2-yl group, impart distinct reactivity and selectivity, making it a valuable synthon for a diverse array of molecular architectures. This in-depth technical guide delineates the fundamental reaction pathways involving tert-octylamine, with a primary focus on its synthesis and principal transformations. We provide a thorough examination of the prevalent Ritter reaction for its industrial production, alongside an exploration of alternative synthetic strategies. Key reactions of tert-octylamine, including N-alkylation, acylation, oxidation, and its application in palladium-catalyzed cross-coupling reactions, are discussed in detail. This guide aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summarized in comparative tables, and visual representations of reaction pathways and workflows to facilitate its application in research and development.

Introduction

Tert-octylamine, systematically named 2,4,4-trimethylpentan-2-amine, is a primary amine characterized by a highly branched alkyl substituent.[1] This significant steric hindrance around the amino group is a defining feature that governs its chemical behavior, influencing reaction kinetics and directing the regioselectivity of its transformations.[1] While its basicity is typical of a primary amine, the bulky tert-octyl group can modulate its nucleophilicity, often preventing undesired side reactions.[1]

These properties have led to its widespread use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] In the pharmaceutical industry, the tert-octylamine moiety is incorporated into various drug candidates, contributing to the modulation of their pharmacokinetic and pharmacodynamic profiles.[3][4] Notably, it is used in the synthesis of aminomethyltetracycline derivatives as novel antibacterial agents and in the preparation of uracil (B121893) derivatives that act as deoxyuridine triphosphatase inhibitors.[3][4]

This guide provides a detailed exploration of the core reaction pathways associated with tert-octylamine, from its synthesis to its key chemical transformations, to empower researchers and professionals in leveraging its full synthetic potential.

Synthesis of tert-Octylamine

The industrial synthesis of tert-octylamine is predominantly achieved through the Ritter reaction, a robust and scalable method.[1][5] However, other pathways, such as the Leuckart reaction and reductive amination, represent potential, albeit less common, synthetic routes.

The Ritter Reaction: The Primary Industrial Pathway

The Ritter reaction is the most common and industrially significant method for the synthesis of tert-octylamine.[1][5][6] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alkene or a tertiary alcohol.[7] In the case of tert-octylamine synthesis, diisobutylene serves as the carbocation precursor.[6] The reaction proceeds in two main stages: the formation of an N-tert-octyl amide intermediate, followed by its hydrolysis to yield the final primary amine.[5]

A large-scale application of the Ritter reaction is in the synthesis of tert-octylamine, by way of the intermediate formamide (B127407). An estimated 10,000 tons per year of tert-octylamine and related lipophilic amines were prepared this way in the year 2000.[5]

// Reactants Diisobutylene [label="Diisobutylene"]; Nitrile [label="R-C≡N\n(e.g., HCN, CH₃CN)"]; H2SO4 [label="H₂SO₄ (conc.)", shape=plaintext]; H2O [label="H₂O", shape=plaintext];

// Intermediates Carbocation [label="tert-Octyl\nCarbocation", shape=box, style=rounded, fillcolor="#F1F3F4"]; Nitrilium [label="Nitrilium Ion", shape=box, style=rounded, fillcolor="#F1F3F4"]; Amide [label="N-tert-Octyl Amide", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Product [label="tert-Octylamine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Flow Diisobutylene -> Carbocation [label="+ H⁺"]; Carbocation -> Nitrilium [label="+ R-C≡N"]; Nitrile -> Nitrilium; Nitrilium -> Amide [label="+ H₂O"]; Amide -> Product [label="Hydrolysis\n(H⁺ or OH⁻)"]; } /dot

Caption: The Ritter reaction pathway for tert-octylamine synthesis.

| Reactants (Nitrile) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of Amide (%) | Yield of Amine (%) | Reference |

| Acetonitrile (B52724) | H₂SO₄ / Glacial Acetic Acid | 10-50 | 5-15 | >85 | ~90 (overall) | [8] |

| Phenylacetonitrile | H₂SO₄ / Glacial Acetic Acid | 20-50 | 2-6 | >90 | >85 (enzymatic hydrolysis) | [9] |

| Chloroacetonitrile | Sulfuric Acid | - | - | 73-95 (for various tert-alcohols) | 61-89 (after cleavage) | [2] |

This protocol is adapted from a patented industrial process.[8]

-

Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add diisobutylene (1.00 mol), acetonitrile (1.10-1.50 mol), and glacial acetic acid.

-

Amidation: Cool the mixture to 10-20°C in an ice bath. Slowly add concentrated sulfuric acid (1.10-1.50 mol) while maintaining the temperature between 20-40°C.

-

Reaction: After the addition is complete, continue stirring at 20-40°C for 7-12 hours.

-

Workup: The reaction mixture is then subjected to reduced pressure distillation to recover glacial acetic acid and unreacted diisobutylene. The residue is neutralized with an aqueous solution of sodium hydroxide (B78521) or sodium acetate.

-

Isolation: The precipitated N-tert-octylacetamide is collected by filtration, washed with water, and dried.

-

Reaction Setup: The N-tert-octylacetamide is placed in a 10-30% aqueous sodium hydroxide solution, with a molar ratio of amide to sodium hydroxide of 1:1 to 1:4.

-

Hydrolysis: The mixture is heated to 220-260°C and maintained at this temperature for 5-11 hours.

-

Isolation: After cooling, the organic layer is separated, dried with anhydrous sodium sulfate, and distilled to yield pure tert-octylamine.

Alternative Synthesis Pathways

While the Ritter reaction is dominant, other methods for amine synthesis can theoretically be applied to produce tert-octylamine.

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium (B1175870) formate (B1220265) or formamide as both the nitrogen source and the reducing agent.[10][11] This reaction typically requires high temperatures (120-165°C).[10] While broadly applicable, its specific use for the direct synthesis of tert-octylamine from a corresponding ketone (if available) is not well-documented in the literature, and it is generally noted that the synthesis of primary amines can be challenging with this method.[12] The reaction can be catalyzed by magnesium chloride.[13]

Direct reductive amination involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. For tert-octylamine, this would theoretically involve the reductive amination of 2,4,4-trimethyl-2-pentanone with ammonia. This process can be catalyzed by various metals, such as nickel, platinum, or palladium, under a hydrogen atmosphere.[14]

Fundamental Reactions of tert-Octylamine

The reactivity of tert-octylamine is largely defined by its primary amino group, with the steric bulk of the tert-octyl substituent playing a significant role in selectivity.

N-Alkylation and N-Acylation

Tert-octylamine readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding secondary amines and amides, respectively. These are fundamental transformations for incorporating the tert-octyl group into more complex molecules.[1]

| Reaction | Electrophile | Base/Solvent | Temperature | Yield (%) | Reference |

| N-Alkylation | Acyl chlorides or alkyl halides | Triethylamine (B128534) / Dichloromethane | Reflux | >90 (specific examples) | [1] |

| N-Acylation | - | - | - | - | - |

This protocol is a general procedure for the N-alkylation of tert-octylamine.[1]

-

Reaction Setup: In a round-bottom flask, dissolve tert-octylamine (1.0 eq) in dichloromethane.

-

Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.

-

Electrophile Addition: Slowly add the alkyl halide or acyl chloride (1.0-1.2 eq) to the stirred solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed until the starting material is consumed (monitored by TLC or GC).

-

Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation.

Oxidation

Tert-octylamine can be oxidized to form nitroso-tert-octane.[1] This reaction is a useful transformation for further synthetic manipulations.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrogen Peroxide / Sodium Tungstate (B81510) | Methanol (B129727)/Water | 15 | 52 | [15] |

| Peracetic Acid | Ethyl Acetate/Water | 0-5 | - | [15] |

| m-Chloroperoxybenzoic acid | - | - | - | [15] |

This protocol is from Organic Syntheses.[15]

-

Reaction Setup: To a 1-L, three-necked flask, add methanol (120 mL), tert-octylamine (51.7 g, 0.4 mol), and a solution of the tetrasodium (B8768297) salt of ethylenediaminetetraacetic acid (1.2 g) and sodium tungstate dihydrate (2.52 g) in water (90 mL).

-

Oxidant Addition: Cool the solution to 15°C. Add 16% hydrogen peroxide solution (361 mL, 1.7 mol) over 5 hours.

-

Reaction: Stir the blue reaction mixture for an additional 16 hours.

-

Workup: Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove unreacted amine, followed by a brine wash.

-

Isolation: Dry the organic layer over MgSO₄ and remove the solvent by distillation. Further distillation of the residue affords nitroso-tert-octane.

Buchwald-Hartwig Amination

Tert-octylamine is a valuable coupling partner in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][16] This reaction allows for the synthesis of N-aryl-tert-octylamines from aryl halides or triflates. The steric hindrance of tert-octylamine can be advantageous in these reactions, sometimes reducing undesired side reactions.[1]

// Nodes ArylHalide [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; TertOctylamine [label="tert-Octylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(OAc)₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand\n(e.g., RuPhos)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Toluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactionVessel [label="Reaction Mixture", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup & Purification", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Aryl-tert-octylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArylHalide -> ReactionVessel; TertOctylamine -> ReactionVessel; Pd_Catalyst -> ReactionVessel; Ligand -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Heating; Heating -> Workup; Workup -> Product; } /dot

Caption: General workflow for the Buchwald-Hartwig amination.

| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-chloroimidazopyridine | - (Pd catalysis) | - | - | - | >90 | [1] |

| Aryl/Heteroaryl Halides | RuPhos | NaOtBu | Toluene (or solvent-free) | 110 | High to quantitative | [17] |

This is a general protocol adapted from literature procedures.[17]

-

Reaction Setup: To an oven-dried reaction tube, add the aryl halide (1.0 eq), Pd(OAc)₂ (1-2 mol%), and the phosphine (B1218219) ligand (e.g., RuPhos, 2-4 mol%).

-

Reagent Addition: Add tert-octylamine (1.2-1.5 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).

-

Solvent and Reaction: Add anhydrous solvent (e.g., toluene) and seal the tube. Heat the reaction mixture at the specified temperature (typically 80-110°C) for the required time.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash column chromatography.

Applications in Drug Development

The tert-octyl group is a valuable pharmacophore that can enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and oral bioavailability. The steric bulk can also provide metabolic stability by shielding susceptible positions from enzymatic degradation. Furthermore, the basic nitrogen atom can be crucial for receptor binding or for tuning the solubility and formulation properties of an active pharmaceutical ingredient. As previously mentioned, tert-octylamine is a key intermediate in the synthesis of certain antibacterial and antiviral compounds.[3][4]

Conclusion

Tert-octylamine is a cornerstone of synthetic chemistry with a well-established and efficient primary synthesis route via the Ritter reaction. Its fundamental reactions, including N-alkylation, acylation, oxidation, and participation in cross-coupling reactions, provide a versatile toolkit for the construction of complex molecules. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the practical knowledge required to effectively utilize tert-octylamine in their synthetic endeavors. The unique steric and electronic properties of this amine will undoubtedly continue to inspire novel applications in the future.

References

- 1. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. tert-Octylamine | 107-45-9 [chemicalbook.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. CN1401626A - Process for preparing t-octanylamine - Google Patents [patents.google.com]

- 9. CN100503834C - A kind of preparation method of tert-octylamine - Google Patents [patents.google.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Methodological & Application

Synthesis of Derivatives from tert-Octylamine: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from tert-octylamine. It is intended to serve as a comprehensive resource for chemists and pharmacologists engaged in the design and synthesis of novel chemical entities for research and drug development. The sterically hindered primary amine, tert-octylamine (1,1,3,3-tetramethylbutylamine), is a valuable building block in organic synthesis due to the unique properties conferred by its bulky alkyl group.[1] Its derivatives have found applications in diverse fields, including medicinal chemistry as Toll-like receptor 7 (TLR7) agonists and antibacterial agents, and in materials science as polymerization initiators.

Synthetic Methodologies

Several key synthetic strategies can be employed to derivatize tert-octylamine, primarily targeting the nucleophilic amino group. The most common methods include the Ritter reaction for the synthesis of N-tert-octyl amides, N-alkylation and N-acylation to form substituted amines and amides, and oxidation reactions.

Ritter Reaction: Synthesis of N-tert-Octyl Amides

The Ritter reaction is a robust method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as an alkene in the presence of a strong acid.[2][3] This reaction is particularly well-suited for the industrial-scale production of N-tert-octylamides.[1][2]

General Reaction Scheme:

-

Alkene (e.g., Diisobutylene) + Nitrile (e.g., Acetonitrile) --(Strong Acid)--> N-tert-Octyl Amide

A key intermediate in the synthesis of tert-octylamine itself is N-tert-octylacetamide, formed via the Ritter reaction between diisobutylene and acetonitrile.[4][5] This amide can then be hydrolyzed to yield tert-octylamine. The reaction can also be performed with various other nitriles to generate a diverse range of N-tert-octyl amides.

Experimental Protocol: Synthesis of N-tert-Octylacetamide

This protocol is adapted from a patented industrial process.[4][5]

Materials:

-

Diisobutylene

-

Acetonitrile

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Sodium Hydroxide (B78521) solution (10-30%)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, combine diisobutylene, acetonitrile, and glacial acetic acid. The molar ratio of diisobutylene:acetonitrile:concentrated sulfuric acid should be approximately 1.00:1.00-2.00:1.00-2.00.

-

Cool the mixture to 10-20°C and slowly add concentrated sulfuric acid while maintaining the temperature between 20°C and 40°C.

-

After the addition is complete, continue stirring at this temperature for 7-12 hours.

-

Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is subjected to reduced pressure distillation to recover unreacted glacial acetic acid and diisobutylene.

-

The distillation residue is neutralized with an aqueous solution of sodium hydroxide.

-

The resulting solid N-tert-octylacetamide is collected by filtration, washed with water, and dried.

Hydrolysis to tert-Octylamine:

-

The prepared N-tert-octylacetamide is mixed with a 10-30% aqueous sodium hydroxide solution in a molar ratio of 1:1.5-2.5 (amide:NaOH).

-

The mixture is heated to 220-260°C for 5-11 hours in a suitable pressure reactor.

-

After cooling, the organic layer containing tert-octylamine is separated, dried over anhydrous sodium sulfate, and purified by distillation.

A variation of this process involves the use of a phase transfer catalyst, which can improve the yield of the amidation reaction to over 95%.[4]

Table 1: Ritter Reaction Conditions and Yields for N-tert-Octylacetamide Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diisobutylene, Acetonitrile | Conc. H₂SO₄, Glacial Acetic Acid | 20-40 | 7-12 | ~90 (Amide) | [6] |

| Diisobutylene, Acetonitrile | Conc. H₂SO₄, Phase Transfer Catalyst | 70 | 8 | >95 (Amide) | [5] |

| N-tert-octylacetamide | 10-30% NaOH (aq) | 220-260 | 5-11 | High | [6] |

| Diisobutylene, Phenylacetonitrile | Conc. H₂SO₄, Glacial Acetic Acid | 40-50 | 5 | >90 (Amide) | [5] |

| N-tert-octylphenylacetamide | Acylase, DMSO/Phosphate Buffer | Room Temp | 3 | >85 (Amine) | [5] |

N-Alkylation and N-Acylation

Direct N-alkylation and N-acylation of tert-octylamine provide straightforward routes to a wide array of derivatives. These reactions typically involve the reaction of tert-octylamine with electrophilic partners such as alkyl halides or acyl chlorides in the presence of a base.

General Reaction Scheme (N-Alkylation):

-

tert-Octylamine + Alkyl Halide --(Base, Solvent)--> N-Alkyl-tert-octylamine

General Reaction Scheme (N-Acylation):

-

tert-Octylamine + Acyl Chloride --(Base, Solvent)--> N-Acyl-tert-octylamine

Experimental Protocol: General N-Alkylation/N-Acylation

This is a general procedure that can be adapted for various substrates.[1]

Materials:

-

tert-Octylamine

-

Alkyl halide or Acyl chloride

-

Triethylamine (B128534) (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-octylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the alkyl halide or acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

Application Example: Synthesis of a TLR7 Agonist Intermediate

A key step in the synthesis of certain imidazopyridine-based TLR7 agonists involves the Buchwald-Hartwig amination of a chloro-substituted heterocyclic core with tert-octylamine.[1]

Table 2: N-Alkylation and N-Acylation of tert-Octylamine - Examples and Data

| Electrophile | Reaction Type | Catalyst/Base | Solvent | Yield (%) | Reference |

| 6-chloroimidazopyridine | Buchwald-Hartwig Amination | Pd(OAc)₂/XPhos, Cs₂CO₃ | Toluene | >90 | [1] |

| Various Acyl Chlorides | N-Acylation | Triethylamine | Dichloromethane | (not specified) | [1] |

| Various Alkyl Halides | N-Alkylation | Triethylamine | Dichloromethane | (not specified) | [1] |

Oxidation of tert-Octylamine

The primary amine functionality of tert-octylamine can be oxidized to form nitroso compounds.

Experimental Protocol: Synthesis of Nitroso-tert-octane

This protocol is based on a procedure from Organic Syntheses.[7]

Materials:

-

tert-Octylamine

-

Water

-

Sodium tungstate (B81510) dihydrate

-

Tetrasodium (B8768297) salt of ethylenediaminetetraacetic acid

-

Hydrogen peroxide (16% solution)

-

Petroleum ether

-

2 N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a 1-L three-necked flask, combine methanol (120 mL), tert-octylamine (51.7 g, 0.4 mol), and a solution of sodium tungstate dihydrate (2.52 g) and EDTA tetrasodium salt (1.2 g) in water (90 mL).

-

Cool the solution to 15°C in an ice bath.

-

Add 16% hydrogen peroxide solution (361 mL, 1.7 mol) dropwise over 5 hours, maintaining the temperature at 15°C.

-

Stir the resulting blue reaction mixture for an additional 16 hours.

-

Extract the product with petroleum ether (3 x 50 mL).

-

Wash the combined organic layers with 2 N hydrochloric acid (to remove unreacted amine) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the petroleum ether by distillation at atmospheric pressure.

-